Difluocortolone is a potent topical corticosteroid. It is commonly used in dermatology for the reduction of inflammation and itching. It was submitted to the FDA in July 1984 by the pharmaceutical company Schering AG.
A topical glucocorticoid used in various DERMATOSES. It is absorbed through the skin, bound to plasma albumin, and may cause adrenal suppression. It is also administered as the valerate.
Diflucortolone
CAS No.: 2607-06-9
Cat. No.: VC21352864
Molecular Formula: C22H28F2O4
Molecular Weight: 394.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2607-06-9 |
---|---|
Molecular Formula | C22H28F2O4 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 |
Standard InChI Key | OGPWIDANBSLJPC-RFPWEZLHSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F |
SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F |
Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F |
Boiling Point | 534ºC at 760 mmHg |
Melting Point | 220ºC |
Chemical Properties and Structure
Diflucortolone valerate (CAS No. 59198-70-8) is a fluorinated corticosteroid with the molecular formula C27H36F2O5 and a molecular weight of 478.57 . The compound is characterized by its white to off-white solid appearance and specific physicochemical properties that contribute to its pharmaceutical efficacy.
Physicochemical Properties
The compound exhibits several distinctive physical and chemical characteristics that influence its stability, formulation requirements, and therapeutic applications.
Property | Value |
---|---|
Melting point | 220°C |
Boiling point | 578.5±50.0 °C (Predicted) |
Density | 1.1227 (estimate) |
Alpha | D22 +100.8° (dioxane) |
pKa | 12.89±0.70 (Predicted) |
Physical form | Solid |
Color | White to Off-White |
Storage temperature | -20°C Freezer, Under inert atmosphere |
Table 1: Physicochemical properties of diflucortolone valerate
Solubility Profile
Diflucortolone valerate demonstrates limited solubility in common solvents, which affects its formulation strategies for topical applications.
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
Dioxane | Slightly soluble |
Methanol | Slightly soluble |
Table 2: Solubility characteristics of diflucortolone valerate
Pharmacological Profile
Diflucortolone valerate exhibits potent anti-inflammatory and immunosuppressive actions characteristic of topical corticosteroids but with enhanced potency compared to many similar compounds.
Mechanism of Action
The pharmacological effects of diflucortolone are primarily exerted after cleavage of the ester bond, releasing the active molecule. The compound demonstrates anti-inflammatory, anti-proliferative, and immunomodulatory properties through its interaction with glucocorticoid receptors . In vasoconstriction tests on human skin with experimentally induced hyperemia, a water/oil emulsion containing just 0.001% diflucortolone valerate demonstrated efficacy equivalent to preparations with 0.1% fluocortolone, indicating its substantially higher potency .
Comparative Potency
Animal studies have established diflucortolone valerate's superior potency compared to several other corticosteroids:
-
Approximately 100 times more effective than fluocortolone in identical bases
-
Three times greater anti-inflammatory effect than fluocortolone in experimentally induced inflammation of rat ear
-
Comparable local anti-inflammatory effect to fluocinolone acetonide and betamethasone-17-valerate, but greater than beclomethasone dipropionate
-
In subcutaneous administration, approximately 30 times more potent than fluocortolone and 3 times more than dexamethasone in the rat adjuvant-paw-edema test
-
Ten times more active than fluocortolone in the ring-granuloma test
Clinical Efficacy Studies
Diflucortolone valerate has been extensively studied in various clinical settings, demonstrating significant efficacy across multiple dermatological conditions.
Vasoconstriction Studies
The vasoconstriction test, a validated method for assessing topical corticosteroid potency, has shown diflucortolone valerate to be highly effective. Studies investigating its 0.1% formulations (cream, ointment, and fatty ointment) demonstrated superior efficacy compared to most standard corticosteroid preparations . Only the cream containing 0.05% betamethasone-17,21-dipropionate showed marginally superior results to the diflucortolone valerate cream, while diflucortolone valerate was more effective or at least equally effective compared to nine other known corticosteroids or their commercial preparations .
General Dermatoses
A randomized double-blind trial involving 60 patients with various dermatoses compared diflucortolone valerate fatty ointment with fluocinolone acetonide ointment. The results demonstrated:
-
Good therapeutic outcomes in 89% of cases treated with diflucortolone valerate fatty ointment
-
Good outcomes in only 63.5% of cases treated with fluocinolone acetonide ointment
-
No side effects observed with diflucortolone valerate, while local side effects occurred in 2 cases with fluocinolone acetonide ointment
Psoriasis
In a specialized psoriasis plaque test according to Scholtz and Dumas, diflucortolone valerate (0.3% concentration in a W/O emulsion) was administered to 35 psoriatic patients of both sexes. The study demonstrated that diflucortolone valerate was:
-
Equipotent with halcinonide, clobetasol-17-propionate, and desoximetasone preparations
-
Significantly superior to preparations containing betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide
Eczema and Other Conditions
A randomized double-blind contralateral intra-individual trial compared diflucortolone valerate 0.1% with hydrocortisone acetate 1.0% in 52 patients over three weeks. Both drugs showed significant response after each week of treatment, but:
-
The reduction in pre-treatment signs and symptoms was consistently greater for diflucortolone compared to hydrocortisone
-
For eczema specifically, responses to diflucortolone therapy were rated as "very good" in 89.1% of cases and "good" in 10.9%
-
For psoriasis and chronic DIE, responses were "very good" in 33.3% of cases and "good" in 66.6% of cases
Formulations and Administration
Diflucortolone valerate has been formulated in various pharmaceutical presentations to optimize its therapeutic application for different dermatological conditions. The most common formulations include:
Available Formulations
-
0.1% cream (O/W emulsion) for acute and subacute dermatoses, particularly on moist or oozing skin areas
-
0.1% ointment for chronic, dry, and lichenified dermatoses
-
0.1% fatty ointment (W/O emulsion) for extremely dry, chronic conditions
These different formulations allow clinicians to select the most appropriate vehicle based on the skin condition, affected area, and disease severity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume